3-methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine
CAS No.: 2640960-39-8
Cat. No.: VC11852140
Molecular Formula: C17H21N3O2S
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640960-39-8 |
|---|---|
| Molecular Formula | C17H21N3O2S |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | [4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
| Standard InChI | InChI=1S/C17H21N3O2S/c1-12-9-18-6-3-15(12)22-10-14-4-7-20(8-5-14)17(21)16-13(2)19-11-23-16/h3,6,9,11,14H,4-5,7-8,10H2,1-2H3 |
| Standard InChI Key | FMJKWGLDISHBBD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=C(N=CS3)C |
| Canonical SMILES | CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=C(N=CS3)C |
Introduction
The compound 3-methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine is a complex organic molecule that combines elements of pyridine, piperidine, and thiazole rings. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of drugs targeting various biological pathways.
Synthesis
The synthesis of 3-methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine typically involves several steps:
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Preparation of 4-Methyl-1,3-Thiazole-5-Carbonyl Chloride: This compound, with a CAS number of 54237-09-1, is a key intermediate. It can be synthesized through the reaction of 4-methylthiazole with chloroformylating agents .
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Coupling with Piperidine: The carbonyl chloride is then coupled with piperidine to form the piperidin-4-yl carbamate derivative.
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Introduction of the Pyridine Moiety: The final step involves attaching the piperidine derivative to a pyridine ring via a methoxy linker.
Biological Activity
While specific biological activity data for 3-methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine is not readily available, compounds with similar structures have shown potential in various therapeutic areas, including neurological disorders and cancer treatment. The presence of a thiazole ring, known for its bioactivity, suggests potential applications in drug development.
Research Findings
Research on compounds with similar structures indicates that modifications to the pyridine and piperidine rings can significantly affect biological activity. For instance, substituents on the pyridine ring can alter the compound's ability to interact with biological targets, while modifications to the piperidine ring can influence pharmacokinetic properties.
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